molecular formula C8H12F3NO3 B015342 6-(N-Trifluoroacetyl)aminocaproic Acid CAS No. 407-91-0

6-(N-Trifluoroacetyl)aminocaproic Acid

Cat. No.: B015342
CAS No.: 407-91-0
M. Wt: 227.18 g/mol
InChI Key: FGUZMCXMRNWZPT-UHFFFAOYSA-N
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Description

6-(Trifluoroacetamido)hexanoic Acid is an organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a hexanoic acid backbone

Scientific Research Applications

6-(Trifluoroacetamido)hexanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential role in modifying biomolecules to enhance their stability and activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

Target of Action

The primary target of 6-(N-Trifluoroacetyl)aminocaproic Acid is plasminogen , a precursor to plasmin . Plasmin is a proteolytic enzyme responsible for fibrinolysis, the process that breaks down fibrin clots .

Mode of Action

This compound acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the conversion of plasminogen to plasmin, reducing fibrinolysis and thus promoting clot formation .

Biochemical Pathways

The compound affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots .

Pharmacokinetics

Aminocaproic acid, a related compound, is known to be distributed widely through intravascular and extravascular compartments, with minimal hepatic metabolism and urinary excretion . The onset of action is typically within 1 to 72 hours, and the elimination half-life is between 1 to 2 hours .

Result of Action

The primary result of the action of this compound is the reduction of fibrinolysis , leading to the stabilization of fibrin clots . This can help control bleeding in various conditions, including hyperfibrinolysis-induced hemorrhage and postoperative hemorrhage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by the recommended storage temperature of -20°C for a related compound . Additionally, the compound’s action may be influenced by the presence of other substances in the body, such as blood clotting factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoroacetamido)hexanoic Acid typically involves the reaction of 6-aminohexanoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at low temperatures (0°C) to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve maintaining precise reaction conditions and using high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoroacetamido)hexanoic Acid can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-aminohexanoic acid and trifluoroacetic acid.

    Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Hydrolysis: 6-Aminohexanoic acid and trifluoroacetic acid.

    Substitution: Various substituted hexanoic acids depending on the nucleophile used.

Comparison with Similar Compounds

    6-Aminohexanoic Acid: A precursor in the synthesis of 6-(Trifluoroacetamido)hexanoic Acid, known for its use in the production of nylon-6.

    Trifluoroacetic Acid: A related compound used in various chemical reactions, particularly in peptide synthesis.

Uniqueness: 6-(Trifluoroacetamido)hexanoic Acid is unique due to the presence of both a trifluoroacetamido group and a hexanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.

Properties

IUPAC Name

6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUZMCXMRNWZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307556
Record name 6-(Trifluoroacetamido)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-91-0
Record name NSC192719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Trifluoroacetamido)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl trifluoroacetate (7.1 g, 50 mmole) is added with stirring to a suspension of 6-aminocaproic acid (I, 5.0 g, 40 mmole) in methanol (25 ml) and triethylamine (40 mmole) is added, with stirring. After stirring for 12 hours, by which time all the acid is in solution, the mixture is diluted with methylene chloride (100 ml) and made acidic (pH 1) with 1 N HCl. Saturated sodium chloride solution (90 ml) is then added and the lower layer is separated. The aqueous layer is extracted with methylene chloride (100 ml) and the two organic extracts are combined, dried over sodium sulfate and the solvents evaporated to afford 5.21 g of the desired acid II (Scheme I).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6-Aminocaproic acid (1, 6.55 g, 50 mmol) was suspended in methanol (30 ml) and treated with triethylamine (6.9 ml, 100 mmol) followed by ethyl trifluoroacetate (7.2 ml, 60 mmol). The mixture was stirred at room temperature (r.t.) during 40 hours. The unreacted solid precipitate was filtered, the filtrate was evaporated in vacuo and crystallized from benzene-hexane mixture. Trifluoroacetyl derivative (2) had an 84% yield (9.5 g).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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